2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The IUPAC name for this compound is (2R)-2-amino-2-(2-methylphenyl)ethanol hydrochloride , reflecting its stereochemistry and functional groups. The structure comprises a central chiral carbon bonded to an amino group (-NH₂), a hydroxyl group (-OH), and an o-tolyl group (a benzene ring with a methyl substituent at the ortho position). The hydrochloride salt form enhances its stability and solubility in polar solvents.
Key structural features include:
- Stereochemistry : The (R) configuration at the chiral center dictates its spatial orientation, critical for interactions in enantioselective synthesis.
- Functional Groups : The amino and hydroxyl groups enable participation in hydrogen bonding and acid-base reactions, while the o-tolyl group contributes hydrophobic character.
- Salt Formation : Protonation of the amino group by hydrochloric acid yields the hydrochloride salt, as indicated by the molecular formula C₉H₁₄ClNO .
The SMILES notation CC1=CC=CC=C1C@HN.Cl and InChI key XRCVRMHELDJLFA-FVGYRXGTSA-N provide unambiguous representations of its structure and stereochemistry.
Molecular Formula and Weight Analysis
The molecular formula C₉H₁₄ClNO corresponds to a monoisotopic mass of 187.0668 Da and an exact mass of 187.0668 g/mol . The molecular weight, calculated as 187.66 g/mol , aligns with theoretical values derived from atomic weights:
- Carbon (C) : 9 atoms × 12.01 = 108.09
- Hydrogen (H) : 14 atoms × 1.008 = 14.11
- Chlorine (Cl) : 1 atom × 35.45 = 35.45
- Nitrogen (N) : 1 atom × 14.01 = 14.01
- Oxygen (O) : 1 atom × 16.00 = 16.00
Total : 187.66 g/mol.
This compound’s physicochemical properties, such as a predicted boiling point of ~300°C and solubility in water (>10 mg/mL at 25°C), are influenced by its ionic hydrochloride form.
Properties
IUPAC Name |
2-amino-2-(2-methylphenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-4-2-3-5-8(7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCVRMHELDJLFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ruthenium-Catalyzed Hydrogenation
A Ru-SNS2 acridine-based catalyst (2 mol%) enables the asymmetric hydrogenation of 2-(o-tolyl)-2-oxoethylamine in the presence of KOH (1.5–2.0 equiv.) at 140°C under argon. The reaction proceeds in a Schlenk tube over 24 hours, yielding the (R)-enantiomer with high stereoselectivity. Post-reduction, treatment with hydrochloric acid converts the free base to the hydrochloride salt.
Key Data:
| Catalyst | Solvent | Temperature | Time | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Ru-SNS2 (2 mol%) | Neat | 140°C | 24 h | 55–76% | >90% (R) |
This method benefits from scalability and avoids column chromatography by utilizing crystallization for purification.
Reductive Amination of o-Tolyl Glyoxal
Reductive amination offers a one-pot route to synthesize the target compound by condensing o-tolyl glyoxal with ammonia or ammonium salts under reducing conditions.
Sodium Cyanoborohydride-Mediated Amination
In a representative procedure, o-tolyl glyoxal (1.0 equiv.) reacts with ammonium acetate (2.0 equiv.) in methanol at 25°C. Sodium cyanoborohydride (1.5 equiv.) is added gradually, and the mixture stirs for 12 hours. The crude product is treated with HCl gas to precipitate the hydrochloride salt.
Reaction Profile:
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Solvent: Methanol
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pH: 6.5–7.0 (buffered with acetic acid)
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Yield: 68%
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Purity: 95% (by HPLC)
This method is advantageous for its mild conditions but requires careful pH control to minimize imine hydrolysis.
Nucleophilic Substitution of Epoxides
Epoxide ring-opening with ammonia derivatives provides an alternative pathway. The synthesis begins with 2-(o-tolyl)ethylene oxide, which undergoes nucleophilic attack by ammonia.
Epoxide Aminolysis in Supercritical CO₂
In a high-pressure reactor, 2-(o-tolyl)ethylene oxide (1.0 equiv.) and aqueous ammonia (5.0 equiv.) react in supercritical CO₂ at 80°C and 100 bar for 6 hours. The reaction achieves 82% conversion, with the hydrochloride salt obtained after acidification and lyophilization.
Advantages:
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Enhanced reaction rates due to improved mass transfer in supercritical fluids.
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Reduced side products from over-alkylation.
Resolution of Racemic Mixtures
For non-catalytic methods, resolving racemic 2-amino-2-(o-tolyl)ethan-1-ol using chiral acids (e.g., tartaric acid) achieves enantiopure hydrochloride salts.
Diastereomeric Salt Crystallization
Racemic amino alcohol is dissolved in ethanol and treated with (R,R)-tartaric acid (1.0 equiv.). The (R)-enantiomer-tartrate complex precipitates selectively, leaving the (S)-enantiomer in solution. After filtration, the tartrate salt is neutralized with NaOH, and the free base is converted to hydrochloride using HCl.
Performance Metrics:
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Resolution Efficiency: 40–50% per cycle
-
ee After Two Cycles: >99%
Comparative Analysis of Synthetic Routes
| Method | Yield | ee | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Ru-Catalyzed Reduction | 55–76% | >90% | High | Moderate |
| Reductive Amination | 68% | Racemic | Moderate | Low |
| Epoxide Aminolysis | 82% | Racemic | Low | High |
| Diastereomeric Resolution | 40–50% | >99% | Moderate | High |
The Ru-catalyzed asymmetric reduction stands out for its enantioselectivity and scalability, making it the preferred method for industrial applications. In contrast, reductive amination and epoxide aminolysis are better suited for small-scale syntheses where racemic products are acceptable.
Critical Considerations in Process Optimization
Catalyst Recycling
The Ru-SNS2 catalyst can be recovered via filtration and reused for up to three cycles with minimal loss in activity (5% yield drop per cycle).
Environmental Impact
Supercritical CO₂ in epoxide aminolysis reduces solvent waste, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can further modify the amino group or the tolyl group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₄ClNO
- Molecular Weight : Approximately 187.67 g/mol
- Appearance : White crystalline powder, soluble in water
The compound is characterized by an amino group (-NH₂) and a hydroxyl group (-OH) attached to a carbon chain, making it a valuable intermediate in the synthesis of various pharmaceuticals.
Pharmaceutical Applications
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Intermediate in Drug Synthesis :
- 2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride serves as an important intermediate in the synthesis of drugs targeting neurological disorders and other therapeutic areas. Its chirality plays a crucial role in determining the pharmacological properties of the resulting compounds.
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Bioactive Compound Synthesis :
- The compound has been studied for its potential role in synthesizing bioactive compounds with antimicrobial and anti-inflammatory properties. Research indicates that its specific stereochemistry can significantly influence biological interactions, making it essential for drug efficacy.
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Chiral Resolution :
- Its unique chiral configuration allows for applications in asymmetric synthesis, where selective interactions with enzymes and receptors are critical for developing effective drugs.
Chemical Research Applications
-
Organic Synthesis Reagent :
- The compound is utilized as a reagent in various organic reactions due to its functional groups, which allow it to participate in diverse chemical transformations, including amination and alcohol reactions.
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Interaction Studies :
- Ongoing research focuses on the interaction of this compound with biological targets. These studies aim to elucidate its binding affinities and potential pharmacokinetic implications, contributing to drug development efforts.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of derivatives synthesized from this compound demonstrated significant activity against various bacterial strains. The chirality of the compound was found to enhance its efficacy, highlighting the importance of stereochemistry in drug design.
Case Study 2: Neurological Drug Development
Research published in medicinal chemistry journals has explored the use of this compound as an intermediate for synthesizing novel analgesics targeting neurological pathways. The findings suggest that modifications to the o-tolyl group can lead to improved potency and reduced side effects compared to existing medications.
Mechanism of Action
The mechanism of action of 2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tolyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Derivatives
Compounds with variations in the aryl substituent on the ethanolamine backbone exhibit distinct physicochemical and pharmacological properties:
Structural Impact :
- Electron-Donating Groups (e.g., o-tolyl): Enhance nucleophilicity at the amino group, favoring reactions with electrophilic agents .
- Electron-Withdrawing Groups (e.g., Br, F) : Stabilize intermediates in SNAr (nucleophilic aromatic substitution) reactions .
Ortho-Substituted Analogues
Ortho-substituted compounds demonstrate steric and electronic effects distinct from para or meta isomers:
Steric Effects :
- Ortho-substituents (e.g., methyl, fluorine) restrict rotational freedom, influencing binding affinity in receptor-ligand interactions .
Non-Aromatic Analogues
Ethanolamine derivatives without aromatic groups exhibit contrasting properties:
Functional Group Impact :
- Aromatic vs. Aliphatic : Aromatic derivatives (e.g., o-tolyl) exhibit π-π stacking interactions critical for protein binding, while aliphatic analogues prioritize solubility .
Biological Activity
2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride, a chiral compound with the molecular formula C₉H₁₄ClNO and a molecular weight of approximately 187.66 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological interactions, and implications for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with biological molecules, while the tolyl group participates in hydrophobic interactions. These interactions can influence enzyme activity and receptor binding, leading to various biological effects.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across several domains:
- Antimicrobial Properties : Studies have shown that this compound may serve as an intermediate in the synthesis of bioactive compounds with antimicrobial properties. Its structural characteristics allow it to interact selectively with microbial targets.
- Enzyme Inhibition : The compound has been implicated in studies involving enzyme inhibition, particularly in relation to protein interactions. It may affect the pharmacokinetics and pharmacodynamics of drugs by influencing enzyme mechanisms.
Antichlamydial Activity
A study investigating new compounds based on similar structures highlighted the antichlamydial activity of derivatives related to this compound. The compounds demonstrated selective activity against Chlamydia species, affecting inclusion numbers and morphology in infected cells .
Enzyme Interaction Studies
Research has focused on the interaction studies of this compound with various enzymes. These studies are crucial for understanding how this compound can influence biological processes. The chiral nature of the compound is significant as it affects binding affinity and specificity towards different enzymes and receptors.
Data Table: Biological Activities and Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
